molecular formula C14H8BrNO3 B11110491 2-(5-bromo-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

2-(5-bromo-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B11110491
M. Wt: 318.12 g/mol
InChI Key: FLISEWFDRZNEBX-UHFFFAOYSA-N
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Description

2-(5-bromo-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is a synthetic organic compound known for its unique chemical structure and properties. This compound features a brominated hydroxyphenyl group attached to an isoindole-dione core, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves the following steps:

  • Bromination of 2-hydroxybenzoic acid: : The initial step involves the bromination of 2-hydroxybenzoic acid to form 5-bromo-2-hydroxybenzoic acid. This reaction is usually carried out using bromine in the presence of a catalyst such as iron(III) bromide.

  • Formation of the isoindole-dione core: : The brominated product is then reacted with phthalic anhydride under acidic conditions to form the isoindole-dione core. This step involves a cyclization reaction facilitated by a dehydrating agent like polyphosphoric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature and pH, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinone derivatives.

  • Reduction: : Reduction reactions can target the carbonyl groups in the isoindole-dione core, potentially converting them to hydroxyl groups.

  • Substitution: : The bromine atom in the hydroxyphenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea in polar solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated isoindole-dione derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-bromo-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical research.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The brominated hydroxyphenyl group is particularly interesting for designing molecules that can target specific enzymes or receptors in the body.

Industry

Industrially, the compound is used in the synthesis of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism by which 2-(5-bromo-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or alter cellular pathways by interacting with specific receptors. The bromine atom and hydroxyphenyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to its analogs, 2-(5-bromo-2-hydroxyphenyl)-1H-isoindole-1,3(2H)-dione is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. These differences can affect the compound’s reactivity, biological activity, and overall stability, making it a valuable subject for further research and application development.

Properties

Molecular Formula

C14H8BrNO3

Molecular Weight

318.12 g/mol

IUPAC Name

2-(5-bromo-2-hydroxyphenyl)isoindole-1,3-dione

InChI

InChI=1S/C14H8BrNO3/c15-8-5-6-12(17)11(7-8)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7,17H

InChI Key

FLISEWFDRZNEBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=CC(=C3)Br)O

Origin of Product

United States

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